4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
CAS No.: 299441-96-6
Cat. No.: VC3767254
Molecular Formula: C16H15ClO3
Molecular Weight: 290.74 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde - 299441-96-6](/images/structure/VC3767254.png)
Specification
CAS No. | 299441-96-6 |
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Molecular Formula | C16H15ClO3 |
Molecular Weight | 290.74 g/mol |
IUPAC Name | 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |
Standard InChI | InChI=1S/C16H15ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3 |
Standard InChI Key | RKDKWRMABXGUPQ-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl |
Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl |
Introduction
Property | Value |
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Chemical Name | 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde |
Molecular Formula | C16H15ClO3 |
CAS Registry Number | 299441-96-6 |
Molecular Weight | 288.75 g/mol |
Structure | Benzaldehyde with ethoxy at 3-position and (4-chlorobenzyl)oxy at 4-position |
This compound's structure incorporates several functional groups that contribute to its chemical behavior: the reactive aldehyde group serves as a site for nucleophilic additions, while the ethoxy and chlorobenzyl ether groups influence its physical properties and potential for further chemical modifications.
These structural variations can significantly influence physical properties, chemical reactivity, and potential biological activities among these related compounds.
Synthesis Methods
The preparation of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves multiple synthetic steps, each requiring specific reaction conditions to achieve optimal yields and purity.
General Synthetic Approaches
The synthesis generally utilizes ethoxybenzaldehyde derivatives as starting materials, with subsequent modifications to introduce the chlorobenzyl group. Based on similar compound synthesis methods, typical synthetic routes may include:
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Starting with a suitably substituted 3-ethoxybenzaldehyde
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Performing an etherification reaction with 4-chlorobenzyl alcohol or 4-chlorobenzyl halide
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Conducting the reaction in the presence of appropriate bases and catalysts
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Purifying the final product through recrystallization or chromatographic techniques
Reaction Conditions and Parameters
The synthesis typically requires specific reaction conditions:
Table 3: Typical Reaction Parameters
Parameter | Typical Conditions |
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Base | Sodium hydroxide or potassium carbonate |
Catalyst | Palladium on carbon or other transition metal catalysts |
Solvent | Toluene, ethanol, or DMF |
Temperature | Often reflux conditions (80-120°C) |
Reaction Time | 6-24 hours depending on conditions |
The reaction parameters must be carefully controlled to maximize yield and minimize side reactions. For example, the etherification step often requires anhydrous conditions to prevent hydrolysis of reactive intermediates.
Chemical Reactivity
The chemical behavior of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is primarily dictated by its functional groups, with the aldehyde group being particularly reactive toward various transformations.
Types of Reactions
This compound can participate in several reaction types:
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Oxidation reactions: The aldehyde group can be oxidized to a carboxylic acid
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Reduction reactions: The aldehyde can be reduced to a primary alcohol
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Nucleophilic addition reactions: The carbonyl group can undergo addition with various nucleophiles
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Substitution reactions: The chlorobenzyl group can participate in nucleophilic substitution processes
Reaction Products and Applications
The versatile reactivity pattern enables the generation of various derivatives with potential synthetic utility:
Table 4: Major Reaction Products
Reaction Type | Major Product | Potential Applications |
---|---|---|
Oxidation | 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid | Precursor for pharmaceutical intermediates |
Reduction | 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol | Building block for more complex structures |
Nucleophilic Addition | Various adducts (imines, oximes, etc.) | Synthesis of bioactive compounds |
Condensation | Chalcones, cinnamaldehydes | Precursors for heterocyclic synthesis |
These reactions make 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde valuable as an intermediate in organic synthesis for creating more complex molecular architectures.
Biological Activity
Research suggests that 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and structurally similar compounds may possess significant biological activities, particularly antimicrobial and potential anticancer properties.
Antimicrobial Properties
Studies indicate that benzaldehyde derivatives containing halogenated substituents often exhibit antimicrobial activity. The presence of the chlorine atom in 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde may enhance its potential against various bacterial strains. Research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with the electron-withdrawing properties of chlorine potentially enhancing antimicrobial efficacy.
These structure-activity relationships suggest that 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde may serve as a valuable scaffold for developing new bioactive compounds with tailored properties.
Applications in Research and Industry
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde finds applications across multiple domains due to its reactive functional groups and potential biological activities.
Synthetic Applications
In organic synthesis, this compound serves as:
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An intermediate in multistep syntheses of more complex molecules
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A building block for constructing libraries of related compounds for structure-activity relationship studies
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A precursor for heterocyclic compound synthesis through condensation reactions
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives are being explored for:
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Development of new antimicrobial agents, particularly against resistant strains
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Investigation of potential anticancer compounds
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Creation of enzyme inhibitors targeting specific biological pathways
The unique combination of functional groups in 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde allows for selective modifications, making it valuable in medicinal chemistry for creating tailored bioactive molecules.
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